molecular formula C15H12O3 B6377955 6-(3-Acetylphenyl)-2-formylphenol, 95% CAS No. 1261988-10-6

6-(3-Acetylphenyl)-2-formylphenol, 95%

Cat. No. B6377955
CAS RN: 1261988-10-6
M. Wt: 240.25 g/mol
InChI Key: RQVSKQKYIUNCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Acetylphenyl)-2-formylphenol, 95% (6-APF) is a phenolic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in methanol, ethanol, and ethyl acetate. 6-APF is an important intermediate in the synthesis of a number of pharmaceuticals and biologically active compounds. It is also used in the production of dyes and pigments, as well as in the manufacture of perfumes and fragrances.

Scientific Research Applications

6-(3-Acetylphenyl)-2-formylphenol, 95% has been widely used in scientific research due to its versatility and wide range of applications. It is commonly used in organic synthesis as a reagent or catalyst in the synthesis of pharmaceuticals and biologically active compounds. 6-(3-Acetylphenyl)-2-formylphenol, 95% has also been used to study the structure and reactivity of organic molecules, as well as to study the mechanism of enzyme-catalyzed reactions. It is also used in the production of dyes and pigments, as well as in the manufacture of fragrances and perfumes.

Mechanism of Action

The mechanism of action of 6-(3-Acetylphenyl)-2-formylphenol, 95% is not fully understood, however it is believed to be related to its ability to form complexes with metal ions and to act as a Lewis acid. It is also believed to act as an electron donor and to be involved in the formation of covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Acetylphenyl)-2-formylphenol, 95% are not well understood, however it has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to inhibit the growth of cancer cells and to have anticancer activity. Additionally, 6-(3-Acetylphenyl)-2-formylphenol, 95% has been shown to have anti-allergic and anti-viral properties.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3-Acetylphenyl)-2-formylphenol, 95% in laboratory experiments include its low cost, wide availability, and its versatility in organic synthesis. It is also relatively stable and can be stored for long periods of time without degradation. The main limitation of 6-(3-Acetylphenyl)-2-formylphenol, 95% is its low solubility in water, which makes it difficult to use in aqueous solutions.

Future Directions

The potential future directions for 6-(3-Acetylphenyl)-2-formylphenol, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and biologically active compounds. Additionally, research into its mechanism of action and its potential applications in the production of dyes and pigments, as well as in the manufacture of fragrances and perfumes, should be explored. Finally, research into its potential uses in the treatment of cancer and other diseases should be conducted.

Synthesis Methods

6-(3-Acetylphenyl)-2-formylphenol, 95% is synthesized by the reaction of 3-acetylphenol and formaldehyde in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at temperatures between 60-80°C and the product is isolated by crystallization. The yield of the reaction is typically between 70-80%.

properties

IUPAC Name

3-(3-acetylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10(17)11-4-2-5-12(8-11)14-7-3-6-13(9-16)15(14)18/h2-9,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVSKQKYIUNCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685138
Record name 3'-Acetyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Acetylphenyl)-2-formylphenol

CAS RN

1261988-10-6
Record name 3'-Acetyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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